![molecular formula C7H6BrCl B1197611 2-Bromo-4-chlorotoluene CAS No. 27139-97-5](/img/structure/B1197611.png)
2-Bromo-4-chlorotoluene
Overview
Description
2-Bromo-4-chlorotoluene is a clear pale yellow liquid . It has a molecular formula of C7H6BrCl and a molecular weight of 205.48 .
Synthesis Analysis
2-Bromo-4-chlorotoluene can be synthesized from 5-Chloro-2-methylaniline . There are several methods for synthesizing similar compounds, including bromination, fluorination, and Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chlorotoluene consists of a benzene ring with a bromine atom and a chlorine atom attached to it . The molecule has a molar refractivity of 43.7±0.3 cm^3 .Physical And Chemical Properties Analysis
2-Bromo-4-chlorotoluene is a colorless to pale yellow liquid . It has a density of 1.5±0.1 g/cm^3, a boiling point of 220.5±20.0 °C at 760 mmHg, and a flash point of 100.7±11.9 °C .Scientific Research Applications
Vibrational Spectroscopy
2-Bromo-4-chlorotoluene: has been utilized in vibrational spectroscopy studies, particularly using FT-IR and FT-Raman techniques . These studies provide valuable insights into the molecular structure and dynamics, as they involve recording spectra in specific regions and analyzing vibrational frequencies. The data obtained can help in understanding the influence of substituents like bromine and chlorine on the benzene ring.
Organic Synthesis
In organic synthesis, 2-Bromo-4-chlorotoluene serves as a precursor for synthesizing various polysubstituted benzenes . It’s particularly useful in reactions where the presence of both bromine and chlorine atoms can direct further substitutions on the aromatic ring, enabling the creation of complex organic molecules.
Pharmaceutical Research
The compound finds applications in pharmaceutical research, where it’s used as a starting material or intermediate in the synthesis of more complex molecules . Its reactivity due to the halogen atoms makes it a valuable component in constructing pharmacologically active compounds.
Material Science
In material science, 2-Bromo-4-chlorotoluene is involved in the preparation of materials with specific vibrational properties . The compound’s molecular structure allows for the computation of various physical properties, which are essential in designing materials with desired characteristics.
Analytical Chemistry
Analytical chemists employ 2-Bromo-4-chlorotoluene in method development for identifying and quantifying substances . Its well-defined spectral properties make it an excellent standard for calibrating instruments and validating analytical methods.
Industrial Applications
Industrially, 2-Bromo-4-chlorotoluene is used in the synthesis of dyes, pigments, and other chemicals . It acts as an intermediate in producing compounds that are further processed into products with commercial value.
Electrophilic Aromatic Substitution Reactions
This compound is also significant in studying electrophilic aromatic substitution reactions . The presence of bromine and chlorine can influence the reactivity of the aromatic ring and the orientation of the incoming electrophile, making it a subject of interest in reaction mechanism studies.
Nonlinear Optical Materials
Finally, 2-Bromo-4-chlorotoluene has been researched for its potential in creating nonlinear optical materials due to its first-order hyperpolarizability . This property is crucial for developing materials used in optical switching and modulation.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromo-4-chlorotoluene is a type of aryl halide . Aryl halides are known to undergo nucleophilic aromatic substitution reactions . The primary targets of 2-Bromo-4-chlorotoluene are likely to be nucleophiles that can participate in these reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as nucleophilic aromatic substitution . This is a two-step process characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This results in the replacement of the halide group in the aromatic ring with the nucleophile .
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution suggests it could potentially influence pathways involving the synthesis or degradation of aromatic compounds .
Pharmacokinetics
Factors such as the compound’s molecular weight (20548 g/mol) , boiling point (112°C) , and specific gravity (1.54) could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-4-chlorotoluene’s action would depend on the specific nucleophile it interacts with and the context of the biochemical pathway in which the reaction occurs. The compound’s ability to participate in nucleophilic aromatic substitution could potentially lead to the synthesis of new aromatic compounds or the modification of existing ones .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Bromo-4-chlorotoluene. For instance, the compound’s reactivity might be enhanced under conditions that favor nucleophilic aromatic substitution reactions .
properties
IUPAC Name |
2-bromo-4-chloro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUXPHPCXHYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346139 | |
Record name | 2-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorotoluene | |
CAS RN |
27139-97-5 | |
Record name | 2-Bromo-4-chloro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27139-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-bromo-4-chlorotoluene and what information do they provide about the molecule?
A1: The research paper utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze 2-bromo-4-chlorotoluene []. These techniques provide complementary information about the vibrational modes of the molecule, which are directly related to its structure and bonding.
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